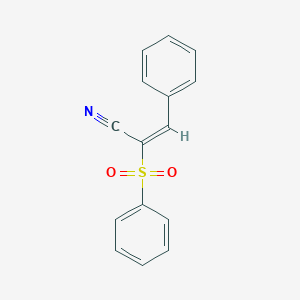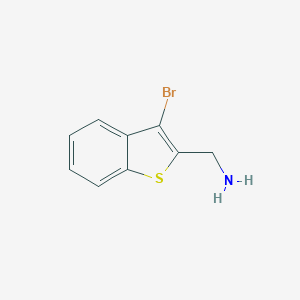
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile” is a complex organic compound. It contains a benzenesulfonyl group, a phenyl group, and a nitrile group . The benzenesulfonyl group is an organosulfur compound derived from benzenesulfonic acid . The phenyl group is a functional group made up of six carbon atoms attached in a hexagonal planar ring. The nitrile group consists of a carbon triple-bonded to a nitrogen.
Synthesis Analysis
The synthesis of such compounds often involves the use of benzenesulfonyl chloride, which can react with amines to form sulfonamides . The reaction is typically facilitated by a base. The synthesis could also involve the Suzuki coupling method .Molecular Structure Analysis
The molecular structure of “(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile” would be characterized by the presence of the benzenesulfonyl, phenyl, and nitrile groups . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The benzenesulfonyl group in the compound is known to exhibit reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The reactivity of the compound would also be influenced by the presence of the phenyl and nitrile groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile” would be influenced by its molecular structure . These properties could include its solubility, density, melting point, and boiling point, among others.Applications De Recherche Scientifique
Analytical Applications in Environmental and Occupational Health Monitoring
Analytical strategies employing chromatography and mass spectrometry have been developed for biomonitoring exposure to benzene, a substance of recognized toxicity, through the determination of S-phenylmercapturic acid, a biomarker of benzene exposure. These methodologies highlight the critical role of advanced analytical techniques in preventing health damages, especially in occupational exposure situations. The high sensitivity and selectivity of these coupled techniques are pivotal for elucidating situations of occupational and environmental exposure to pollutants such as benzene, underscoring the importance of (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile and its derivatives in environmental health sciences (Gonçalves et al., 2017).
Applications in Synthesis of Polyfunctional Heteroaromatics
The synthesis of novel functionalized heteroaromatic compounds is a key area of interest, with research uncovering new rearrangements and correcting structures originally assigned to several molecules. This area of study has led to the discovery of novel chemical reactions and the correction of erroneous reports in the literature, showcasing the versatility of (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile and its derivatives in facilitating the development of new methods for the synthesis of heteroaromatic compounds (Moustafa et al., 2017).
Role in Environmental Pollution Studies
Studies on engineered nanomaterials (ENM), including their environmental concentrations and the challenges of their detection and quantification, highlight the growing concern over the release of ENMs into the environment. The literature review on the environmental concentrations of ENMs underscores the significant knowledge gaps and the need for further research to fully understand the environmental impact of ENMs. This context emphasizes the role of chemical compounds like (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile in environmental pollution studies (Gottschalk et al., 2013).
Medical Device Sterilization
The use of ethylene oxide (EO) for the sterilization of medical devices has seen significant advancements. Research on EO sterilization highlights its promise in new medical device development and sterilization processes. The scientific exploration into EO's action mechanism, toxicity, and the development of mathematical models to integrate lethality underscores the potential of EO and related chemical compounds in improving the safety and efficiency of medical device sterilization processes (Mendes et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the study and use of “(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c16-12-15(11-13-7-3-1-4-8-13)19(17,18)14-9-5-2-6-10-14/h1-11H/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYMQMOILXJIET-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-(5-{4-[(4-nitrophenyl)diazenyl]anilino}-5-oxopentyl)pyridinium](/img/structure/B371185.png)

![2-{Ethyl[(4,5,6,7-tetrafluoro-1-benzothien-3-yl)methyl]amino}ethanol](/img/structure/B371187.png)
![3-{[(4-Methylphenyl)sulfonyl]oxy}-2-({[(4-methylphenyl)sulfonyl]oxy}methyl)-2-phenylpropyl 4-methylbenzenesulfonate](/img/structure/B371191.png)

![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(3-methoxybenzyl)thiourea](/img/structure/B371196.png)

![2-(4-Bromophenyl)-1-[6-(hexyloxy)-2-naphthyl]ethanone](/img/structure/B371199.png)
![4-[4-(Methyloctadecylamino)styryl]-1-methylpyridinium](/img/structure/B371200.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-cyclopropylthiourea](/img/structure/B371201.png)

![1-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]-4-pentylcyclohexanol](/img/structure/B371205.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B371208.png)